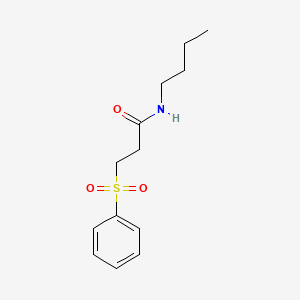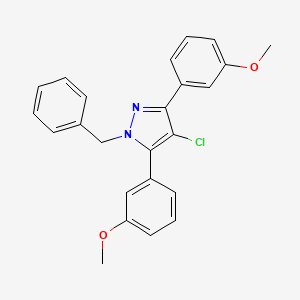![molecular formula C19H22N2O B10924968 N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10924968.png)
N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide functional group, which is often associated with significant biological activity.
Preparation Methods
The synthesis of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE typically involves the condensation of 2,4-dimethylphenylhydrazine with 3,4-dimethylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazide group is known for its potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound is known to target enzymes involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE can be compared with other similar compounds such as:
N’~1~-[(E)-1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide: Similar in structure but with a nicotinohydrazide group, which may have different biological activities.
N’~1~-[(E)-1-(2,4-dimethylphenyl)ethylidene]cyclohexanecarbohydrazide: This compound has a cyclohexane ring instead of a benzene ring, which can affect its chemical reactivity and biological properties.
N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE stands out due to its unique combination of hydrazide and dimethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H22N2O/c1-12-6-9-18(15(4)10-12)16(5)20-21-19(22)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,22)/b20-16+ |
InChI Key |
JJGLWICZMCUIKH-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)C2=CC(=C(C=C2)C)C)/C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)C2=CC(=C(C=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl 2-({[3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10924900.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10924901.png)
![2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10924914.png)
![5-(3,4-Dimethoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10924924.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10924930.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10924941.png)

![N-(3-chloro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924953.png)
![2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10924960.png)
![2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10924979.png)

![methyl 5-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10924994.png)
